molecular formula C7H8N2O2 B13993594 3-Amino-2-methoxyisonicotinaldehyde

3-Amino-2-methoxyisonicotinaldehyde

Cat. No.: B13993594
M. Wt: 152.15 g/mol
InChI Key: PYSMBZIYOFOUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-methoxyisonicotinaldehyde is an organic compound that belongs to the class of isonicotinaldehydes This compound is characterized by the presence of an amino group at the third position, a methoxy group at the second position, and an aldehyde group on the isonicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methoxyisonicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyisonicotinic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methoxyisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

    Oxidation: 3-Amino-2-methoxyisonicotinic acid

    Reduction: 3-Amino-2-methoxyisonicotinalcohol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-Amino-2-methoxyisonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-methoxyisonicotinaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-hydroxyisonicotinaldehyde
  • 3-Amino-2-methoxybenzoic acid
  • 3-Amino-2-methoxybenzaldehyde

Uniqueness

3-Amino-2-methoxyisonicotinaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3-amino-2-methoxypyridine-4-carbaldehyde

InChI

InChI=1S/C7H8N2O2/c1-11-7-6(8)5(4-10)2-3-9-7/h2-4H,8H2,1H3

InChI Key

PYSMBZIYOFOUQA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1N)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.